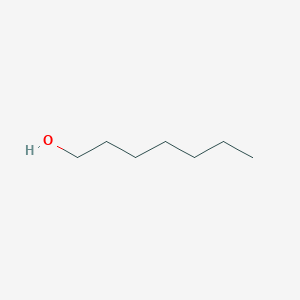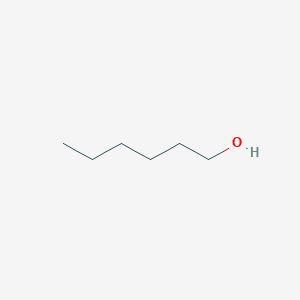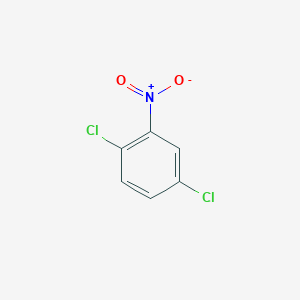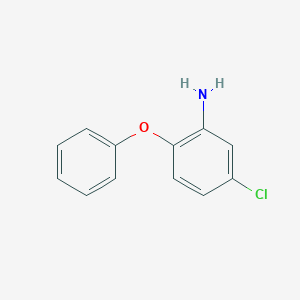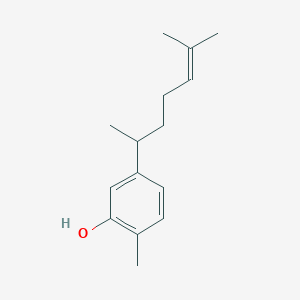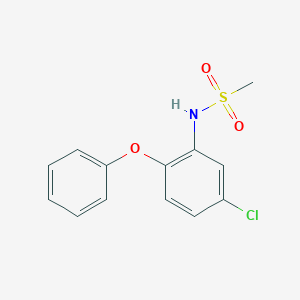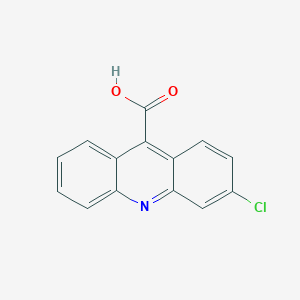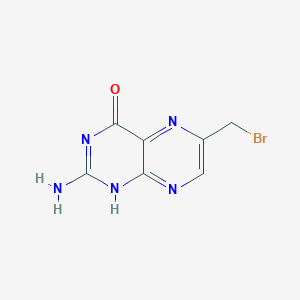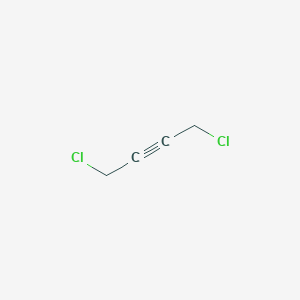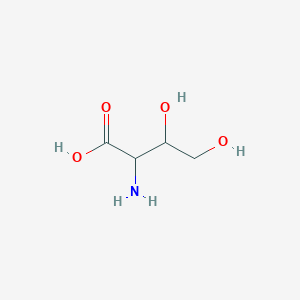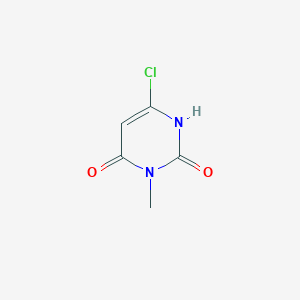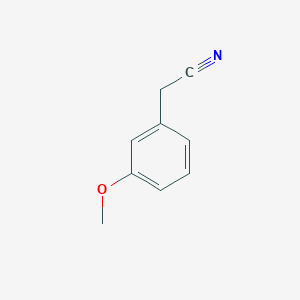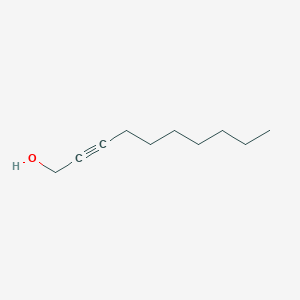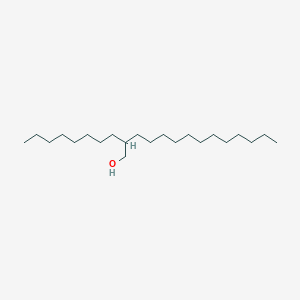
2-Octyl-1-tetradecanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octyltetradecan-1-ol is a long-chain fatty alcohol with the molecular formula C22H46O. It is a colorless, oily liquid that is sparingly soluble in chloroform and slightly soluble in methanol . This compound is used in various industrial applications, including cosmetics and personal care products, due to its emollient properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Octyltetradecan-1-ol can be synthesized through the reduction of the corresponding fatty acid or ester. One common method involves the hydrogenation of 2-octyltetradecanoic acid using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Industrial Production Methods: In industrial settings, 2-Octyltetradecan-1-ol is produced through the catalytic hydrogenation of fatty acids derived from natural sources like coconut oil or palm oil. The process typically involves the use of a nickel catalyst at elevated temperatures and pressures to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions: 2-Octyltetradecan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products Formed:
- Oxidation: 2-Octyltetradecanoic acid
- Reduction: 2-Octyltetradecane
- Substitution: 2-Octyltetradecyl chloride or bromide
Aplicaciones Científicas De Investigación
2-Octyltetradecan-1-ol has a wide range of applications in scientific research and industry:
Mecanismo De Acción
The mechanism of action of 2-Octyltetradecan-1-ol primarily involves its interaction with lipid membranes. As a long-chain fatty alcohol, it integrates into lipid bilayers, enhancing membrane fluidity and permeability. This property makes it an effective emollient and stabilizer in various formulations .
Comparación Con Compuestos Similares
- Octadecan-1-ol
- Hexadecan-1-ol
- Dodecan-1-ol
Comparison: 2-Octyltetradecan-1-ol is unique due to its longer carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain fatty alcohols. For instance, it has a higher boiling point and lower solubility in water, making it more suitable for specific industrial applications .
Propiedades
IUPAC Name |
2-octyltetradecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O/c1-3-5-7-9-11-12-13-14-16-18-20-22(21-23)19-17-15-10-8-6-4-2/h22-23H,3-21H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFYEUWTOFTMPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
